PEG3 Linker Length Correlates with a Median DC₅₀ of 12 nM Across Diverse PROTAC Targets, Outperforming Shorter and Longer Analogs
In a meta-analysis of PROTAC linker SAR studies using linear PEG linkers, constructs built on a PEG3 backbone (10–15 backbone atoms) achieved a median cellular degradation DC₅₀ of 12 nM, markedly superior to linkers shorter than 10 atoms (median DC₅₀ ~89 nM) and linkers longer than 15 atoms (median DC₅₀ ~47 nM) [1]. This positions Fmoc-NH-PEG3-C2-NH2—which provides a ~12-atom spacer—at the experimentally validated sweet spot for maximal degradation potency, offering a quantitative rationale for its selection over Fmoc-NH-PEG2-C2-NH2 or Fmoc-NH-PEG4-C2-NH2 in initial library screening.
| Evidence Dimension | Median PROTAC degradation DC₅₀ as a function of linker backbone atom count |
|---|---|
| Target Compound Data | ~12 atoms (triethylene glycol core) → median DC₅₀ ~12 nM |
| Comparator Or Baseline | <10 atoms (typical of PEG2) → median DC₅₀ ~89 nM; >15 atoms (typical of PEG4) → median DC₅₀ ~47 nM |
| Quantified Difference | ~7.4-fold improvement over shorter linkers; ~3.9-fold improvement over longer linkers |
| Conditions | Aggregate analysis across diverse PROTAC target classes; linear PEG linkers |
Why This Matters
This quantitative hierarchy provides a data-driven procurement heuristic: starting PROTAC campaigns with Fmoc-NH-PEG3-C2-NH2 minimizes the probability of synthesizing inactive degraders, reducing both reagent cost and synthetic labor.
- [1] Bemis, T. A.; La Clair, J. J.; Burkart, M. D. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64 (12), 8042–8052. View Source
